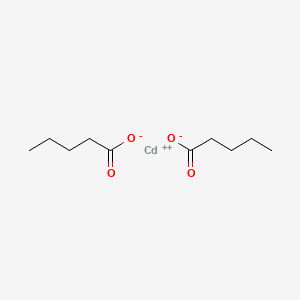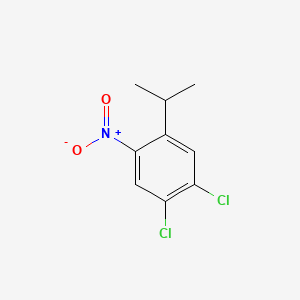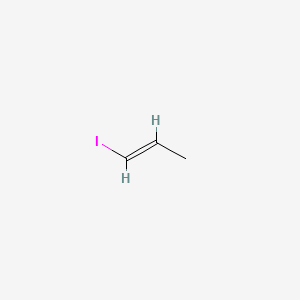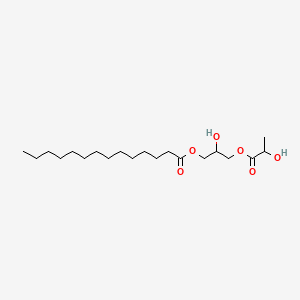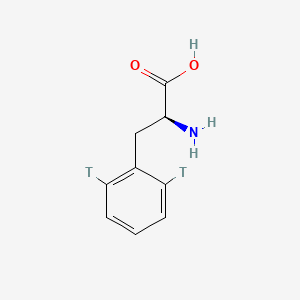
L-Phenyl-2,6-t2-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenyl-2,6-t2-alanine is a synthetic amino acid derivative It is structurally similar to L-phenylalanine, an essential amino acid, but with specific modifications that make it unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenyl-2,6-t2-alanine typically involves the modification of L-phenylalanineFor instance, the use of propylphosphonic anhydride (T3P) as a coupling reagent has been reported in the synthesis of amide derivatives of L-phenylalanine .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered Escherichia coli strains. These strains can be modified to produce L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This method is advantageous due to its cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenyl-2,6-t2-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl ring or the amino acid backbone.
Reduction: This reaction can be used to reduce specific functional groups introduced during synthesis.
Substitution: This reaction involves the replacement of functional groups on the phenyl ring or the amino acid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
L-Phenyl-2,6-t2-alanine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Industry: It is used in the production of dietary supplements, feed, cosmetics, and chemical products.
Wirkmechanismus
The mechanism of action of L-Phenyl-2,6-t2-alanine involves its interaction with specific molecular targets and pathways. For instance, it can bind to proteins and nucleic acids, affecting their structure and function . Additionally, it may participate in metabolic pathways, leading to the production of bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
L-Phenyl-2,6-t2-alanine can be compared to other similar compounds, such as:
L-Phenylalanine: The parent compound, which is an essential amino acid involved in protein synthesis and metabolic pathways.
L-Tyrosine: A derivative of L-phenylalanine that is a precursor for neurotransmitters like dopamine and norepinephrine.
L-Tryptophan: Another essential amino acid that serves as a precursor for serotonin and melatonin.
This compound is unique due to its specific modifications, which can enhance its interactions with biological macromolecules and its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89186-44-7 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,6-ditritiophenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4T,5T |
InChI-Schlüssel |
COLNVLDHVKWLRT-QTABDXEKSA-N |
Isomerische SMILES |
[3H]C1=C(C(=CC=C1)[3H])C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


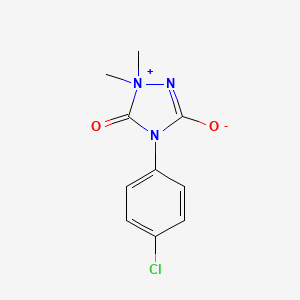
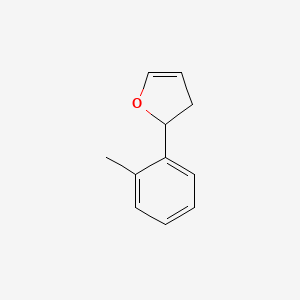
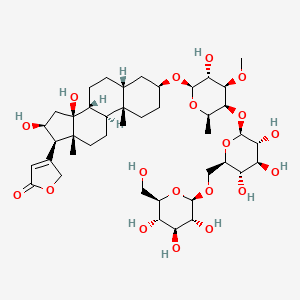
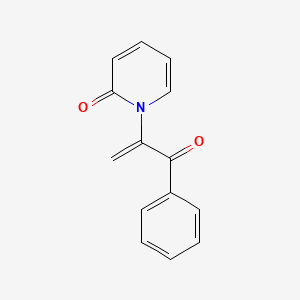



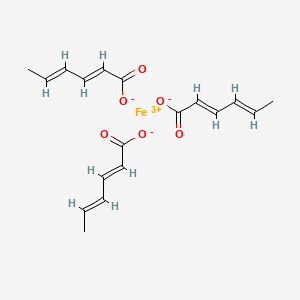

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
